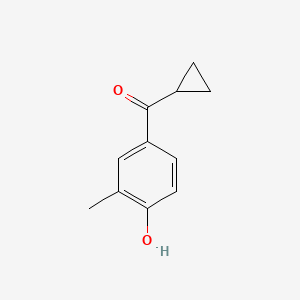
4-Cyclopropanecarbonyl-2-methylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 4-Cyclopropanecarbonyl-2-methylphenol can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The specific reaction conditions and reagents used for the synthesis of this compound may vary depending on the desired yield and purity.
Chemical Reactions Analysis
4-Cyclopropanecarbonyl-2-methylphenol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield corresponding carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
4-Cyclopropanecarbonyl-2-methylphenol is utilized in various scientific research applications, including chemistry, biology, medicine, and industry. In chemistry, it serves as a reference standard for pharmaceutical testing and research . In biology and medicine, it may be used in the development of new drugs and therapeutic agents. Industrial applications include its use in the synthesis of other chemical compounds and materials.
Mechanism of Action
The mechanism of action of 4-Cyclopropanecarbonyl-2-methylphenol involves its interaction with specific molecular targets and pathways. The compound’s phenolic group is known to exhibit antimicrobial and antioxidant properties, which may contribute to its biological effects . The exact molecular targets and pathways involved in its mechanism of action are still under investigation.
Comparison with Similar Compounds
4-Cyclopropanecarbonyl-2-methylphenol can be compared with other similar compounds, such as carvacrol (2-methyl-5-isopropylphenol) and thymol (2-isopropyl-5-methylphenol). These compounds share similar phenolic structures and exhibit comparable antimicrobial and antioxidant properties . this compound is unique due to its cyclopropanecarbonyl group, which may impart distinct chemical and biological properties.
Properties
Molecular Formula |
C11H12O2 |
|---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
cyclopropyl-(4-hydroxy-3-methylphenyl)methanone |
InChI |
InChI=1S/C11H12O2/c1-7-6-9(4-5-10(7)12)11(13)8-2-3-8/h4-6,8,12H,2-3H2,1H3 |
InChI Key |
BBIQUPXOGLYBNL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)C2CC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



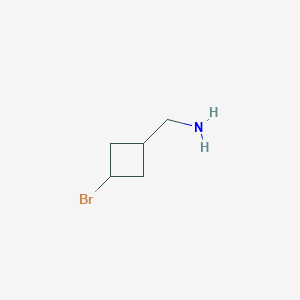
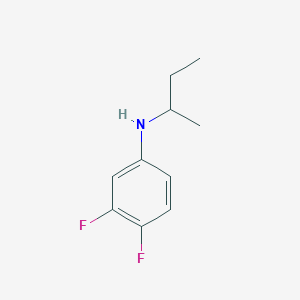
![(3-Methoxypropyl)[(5-methylfuran-2-yl)methyl]amine](/img/structure/B13259171.png)

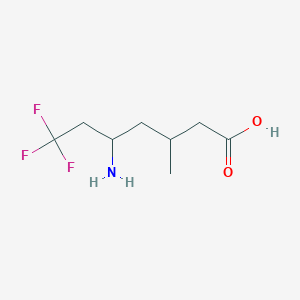
![(Butan-2-yl)[(2,3-dimethylphenyl)methyl]amine](/img/structure/B13259183.png)
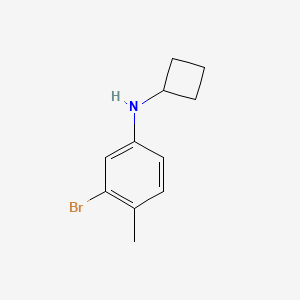
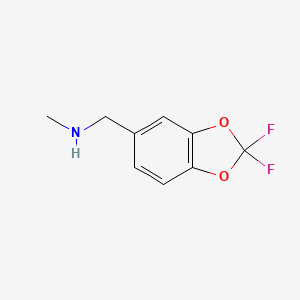
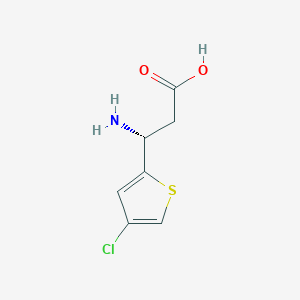
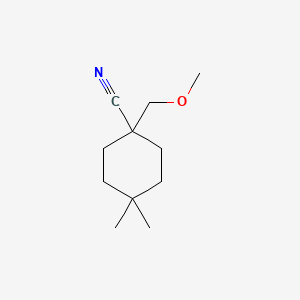


![[2-(Diethylamino)ethyl][(5-methylfuran-2-yl)methyl]amine](/img/structure/B13259213.png)
